molecular formula C20H21N3O4 B2963167 5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-80-1

5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Katalognummer B2963167
CAS-Nummer: 866156-80-1
Molekulargewicht: 367.405
InChI-Schlüssel: CKGWWRHQFXWCSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling . This process involves the reaction of a benzodioxole group with an amine group to form a new carbon-nitrogen bond .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzodiazepine ring, which is a seven-membered ring with two nitrogen atoms, and a benzodioxole group, which is a benzene ring fused to a 1,3-dioxole ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of benzodiazepine derivatives often involves the reaction of tetrahydro-1,5-benzodiazepine-2-thiones with aromatic α-haloketones or similar strategies to obtain a wide range of compounds with potential biological activities (Jančienė et al., 2008). This process can lead to the formation of various benzodiazepine derivatives, including the compound , by manipulating the substituents and reaction conditions.

Biological Applications

Benzodiazepine derivatives have been extensively studied for their biological activities. For instance, certain benzodiazepine compounds are known for their anticonvulsant properties, acting as AMPA receptor antagonists, without affecting the benzodiazepine receptor (BZR) (Chimirri et al., 1998). This highlights the therapeutic potential of benzodiazepine derivatives beyond their traditional applications.

Enantioselective Synthesis

The enantioselective synthesis of benzodiazepines, including derivatives with quaternary stereogenic centers, is of significant interest. Such compounds are rare but have been achieved by installing specific groups at the N1 position of benzodiazepin-2-ones and performing deprotonation/trapping protocols (Carlier et al., 2006). This method allows for the synthesis of quaternary benzodiazepines with excellent enantioselectivity.

Novel Derivatives and Pharmacological Properties

Research into novel benzodiazepine derivatives has led to the development of compounds with significant pharmacological properties, such as potent noncompetitive AMPA receptor antagonists. These compounds have shown potential as anticonvulsant agents, with some derivatives being more active than existing treatments (Gitto et al., 2003). This exploration underlines the versatility of benzodiazepine derivatives in developing new therapeutic agents.

Eigenschaften

IUPAC Name

5-[2-(1,3-benzodioxol-5-ylmethylamino)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-8-19(24)22-15-4-2-3-5-16(15)23(13)20(25)11-21-10-14-6-7-17-18(9-14)27-12-26-17/h2-7,9,13,21H,8,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGWWRHQFXWCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.